Acamprosate-d6 Calcium
Description
Significance of Deuterated Analogues in Scientific Inquiry
Deuterated analogues, where hydrogen atoms are replaced by deuterium (B1214612), are a particularly important class of stable isotope-labeled compounds. innovareacademics.in This substitution, while seemingly minor, can have a significant impact on the molecule's properties due to the "kinetic isotope effect." clinicaltrials.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown at the site of deuteration. veeprho.com This property is exploited by researchers to study the metabolic pathways of drugs and other xenobiotics. clinicaltrials.gov Furthermore, deuterated compounds are extensively used as internal standards in quantitative analysis, particularly in mass spectrometry. nih.gov By adding a known amount of a deuterated analogue to a sample, scientists can accurately measure the concentration of the non-deuterated compound, as the two behave almost identically during extraction and ionization but are distinguishable by their mass. nih.gov
Rationale for Deuteration in Drug Development and Discovery Research
In the realm of drug development, deuteration has emerged as a strategic approach to enhance the pharmacokinetic properties of a drug. nih.gov By selectively replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, it is possible to slow down the rate of drug metabolism. nih.govsbmu.ac.ir This can lead to several potential benefits, including a longer drug half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of reactive metabolites. nih.govsbmu.ac.ir This "deuterium switch" strategy has been successfully employed to develop new chemical entities with improved therapeutic profiles compared to their non-deuterated predecessors. nih.gov The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, which demonstrated a superior pharmacokinetic profile to its non-deuterated counterpart, tetrabenazine. nih.gov
Overview of Acamprosate-d6 Calcium as a Specialized Research Reagent
This compound is the deuterated analogue of Acamprosate (B196724) Calcium, a compound used in the management of alcohol dependence. medchemexpress.comchemicalbook.com Specifically, in this compound, six hydrogen atoms on the acetyl group have been replaced with deuterium. pharmaffiliates.com This stable isotope-labeled version of Acamprosate Calcium serves as a crucial research reagent, primarily utilized as an internal standard for the quantitative analysis of Acamprosate in biological matrices such as plasma and urine. veeprho.comresearchgate.net Its use in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise measurements of Acamprosate concentrations in pharmacokinetic and bioequivalence studies. researchgate.netajptr.com
Chemical and Physical Properties
The following tables provide a comparison of the chemical and physical properties of Acamprosate Calcium and its deuterated analogue, this compound.
Table 1: Chemical Properties
| Property | Acamprosate Calcium | This compound |
| Chemical Name | calcium;3-acetamidopropane-1-sulfonate | calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate |
| CAS Number | 77337-73-6 | 1225580-91-5 |
| Molecular Formula | C₁₀H₂₀CaN₂O₈S₂ | C₁₀H₁₄D₆CaN₂O₈S₂ |
| Molecular Weight | 400.48 g/mol | 406.51 g/mol |
Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comsimsonpharma.com
Table 2: Physical Properties
| Property | Value |
| Physical Description | White, odorless or nearly odorless powder |
| Solubility | Freely soluble in water; practically insoluble in absolute ethanol (B145695) and dichloromethane |
| Melting Point | >300 °C |
Properties are for the non-deuterated form, Acamprosate Calcium, and are expected to be very similar for the deuterated analogue. nih.govsbmu.ac.ir
Detailed Research Findings
The primary application of this compound in research is as an internal standard in bioanalytical method development and validation for the quantification of Acamprosate. veeprho.com In a typical LC-MS/MS method, a known amount of this compound is added to a biological sample (e.g., human plasma) before it is processed. researchgate.net During the analysis, the deuterated and non-deuterated forms of Acamprosate are separated by liquid chromatography and then detected by the mass spectrometer. nih.gov Because they have nearly identical chemical properties, they experience similar extraction efficiencies and ionization responses. nih.gov However, the mass spectrometer can differentiate between the two based on their mass-to-charge ratio. nih.gov By comparing the peak area of the non-deuterated Acamprosate to that of the known concentration of the deuterated internal standard, a precise and accurate quantification of the Acamprosate in the original sample can be achieved. researchgate.net
Research studies have successfully developed and validated such methods for use in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug. ajptr.comnih.gov For instance, a validated LC-MS/MS method using Acamprosate-d12 calcium trihydrate (a similar deuterated form) as an internal standard demonstrated a linear range of 1.00–250.00 ng/ml for Acamprosate in human plasma, with a lower limit of quantification of 1.00 ng/ml. researchgate.net These sensitive and specific methods are crucial for determining the bioequivalence of different formulations of Acamprosate and for understanding its behavior in the human body. researchgate.netajptr.com
Properties
Molecular Formula |
2(C₅H₄D₆NO₄S⁻) ·Ca²⁺ |
|---|---|
Molecular Weight |
2186.244008 |
Synonyms |
Calcium Acetylhomotaurinate-d6_x000B__x000B_ |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Acamprosate D6 Calcium
Strategies for Deuterium (B1214612) Labeling in Organic Synthesis
The introduction of deuterium into organic molecules requires specific synthetic strategies. For Acamprosate-d6 Calcium, the labeling is targeted at the acetyl moiety, necessitating a focused approach to isotopic incorporation.
Specific Deuteration at the Acetyl Moiety
The primary strategy for introducing deuterium into the acetyl group of acamprosate (B196724) involves the use of deuterated acetylating agents or catalytic hydrogen-deuterium (H/D) exchange reactions. One effective method is the use of acetic anhydride-d6 as the acetylating agent. This reagent provides a direct and efficient route to introduce a trideuteromethyl group.
Alternatively, catalytic H/D exchange presents a powerful technique for deuterating N-acetyl compounds. This method typically employs a noble metal catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O). The catalyst facilitates the exchange of protons on the acetyl group with deuterons from the solvent. This approach is particularly useful for the perdeuteration of the acetyl group.
| Deuteration Strategy | Reagents | Description |
| Direct Acetylation | Acetic anhydride-d6, Homotaurine | Direct acylation of the precursor with a deuterated acetylating agent. |
| Catalytic H/D Exchange | N-acetylhomotaurine, D₂O, Pt/C | Catalytic exchange of protons for deuterons on the acetyl group of the non-deuterated acamprosate. |
Precursor Synthesis for Deuterated Acamprosate
The synthesis of the precursor for deuterated acamprosate, 3-aminopropane-1-sulfonic acid (homotaurine), is a critical step. A common route to homotaurine involves the nucleophilic attack of ammonia (B1221849) on 1,3-propane sultone. This reaction yields the desired precursor with high purity. The subsequent acetylation step then introduces the deuterated acetyl moiety.
Chemical Transformation Pathways to this compound
Following the successful deuteration of the acamprosate molecule, the subsequent steps involve the formation of the stable calcium salt.
Reaction Conditions for Deuterated Intermediates
The acetylation of homotaurine with a deuterated acetylating agent, such as acetic anhydride-d6, is typically carried out in an aqueous medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure complete acetylation and minimize side reactions. The use of a suitable base is often necessary to neutralize the acid formed during the reaction.
In the case of catalytic H/D exchange, the reaction is generally performed under elevated temperatures to facilitate the exchange process. The choice of solvent and catalyst loading are crucial parameters that influence the efficiency and extent of deuteration.
Calcium Salt Formation from Deuterated Acamprosate
The final step in the synthesis is the formation of the calcium salt. This is typically achieved by reacting the deuterated acamprosate (N-acetyl-d3-homotaurine) with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate. The reaction is usually performed in an aqueous solution, and the this compound salt is then isolated by precipitation, often facilitated by the addition of a less polar solvent like ethanol (B145695). The resulting solid is then filtered, washed, and dried to yield the final product. A novel approach involves a one-pot synthesis where the nucleophilic opening of 1,3-propanesultone is followed by an in-situ cation exchange with a calcium salt. sbmu.ac.ir
Isotopic Purity and Enrichment Characterization
The determination of isotopic purity and the degree of deuterium enrichment are paramount in the characterization of this compound. This is accomplished using sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity refers to the percentage of the deuterated compound that is free from its non-deuterated counterpart and other isotopic variants. Isotopic Enrichment quantifies the percentage of deuterium atoms at the specified labeled positions.
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of the synthesized compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the d6-labeled species compared to lower deuterated and non-deuterated species can be accurately determined.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic distribution. |
| Nuclear Magnetic Resonance (NMR) | Confirmation of deuterium incorporation site and quantification of enrichment. |
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information and confirms the specific location of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signal corresponding to the acetyl methyl protons would be significantly diminished or absent, confirming successful deuteration. ²H (Deuterium) NMR can also be employed to directly observe the deuterium signal and quantify the enrichment.
The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its isotopic integrity and suitability for its intended research applications.
Analytical Techniques for Deuterium Content Determination
The quantification of deuterium in this compound is fundamental to ensuring its quality and utility as an isotopic tracer. The primary analytical methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for determining molecular structure and can be adapted to quantify deuterium content. rug.nl
¹H NMR (Proton NMR): In ¹H NMR, the replacement of hydrogen atoms with deuterium atoms leads to the disappearance or reduction of corresponding signals in the proton spectrum. studymind.co.uk By comparing the integration of proton signals in the deuterated compound with those of a non-deuterated standard, the degree of deuterium incorporation can be calculated.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. huji.ac.il The resulting spectrum provides information about the chemical environment of the deuterium atoms, confirming their location within the molecule. sigmaaldrich.com The peak areas in a ²H NMR spectrum are proportional to the number of deuterium atoms, allowing for direct quantification. huji.ac.ilsigmaaldrich.com
Mass Spectrometry (MS) provides highly sensitive and accurate measurements of the mass-to-charge ratio of ions. This technique is used to determine the molecular weight of this compound and to assess the extent of deuteration.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is frequently used for the analysis of acamprosate in biological samples like plasma. researchgate.netnih.govnih.gov For Acamprosate-d6, the mass spectrometer can distinguish between the unlabeled compound and its deuterated isotopologues based on their mass difference. The molecular weight of Acamprosate-d6 will be higher than that of unlabeled acamprosate by approximately six atomic mass units. By analyzing the relative intensities of the mass peaks, the percentage of deuterium incorporation can be accurately determined. nih.gov
The following table illustrates the expected mass differences between unlabeled Acamprosate and the fully deuterated Acamprosate-d6.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| Acamprosate (anion) | C₅H₁₀NO₄S⁻ | 180.0382 |
| Acamprosate-d6 (anion) | C₅H₄D₆NO₄S⁻ | 186.0759 |
This table presents theoretical exact masses for the anionic form of the compounds.
Evaluation of Isotopic Distribution and Isomerism
Beyond simply quantifying the total deuterium content, it is crucial to understand how the deuterium atoms are distributed within the molecule. nih.gov This is because the position of the deuterium label can influence the compound's metabolic fate. researchgate.net
Isotopic Distribution Analysis by mass spectrometry reveals the relative abundance of molecules with different numbers of deuterium atoms (e.g., d1, d2, d3, d4, d5, d6). nih.govnih.gov An ideal synthesis would yield a high percentage of the desired d6 isotopologue with minimal amounts of lesser-deuterated species. This distribution profile is a critical quality attribute of the labeled compound. nih.gov
Isomerism refers to compounds with the same molecular formula but different structural arrangements. For this compound, it is important to confirm that the deuterium atoms are located at the intended positions and that no structural rearrangements have occurred during the synthesis.
NMR Spectroscopy (¹H and ²H): High-resolution NMR is the definitive method for determining the specific sites of deuteration. rug.nl The chemical shifts in both proton and deuterium NMR spectra are highly sensitive to the local electronic environment, allowing for the precise assignment of each atom's position in the molecular structure. studymind.co.uksigmaaldrich.com By analyzing the coupling patterns and chemical shifts, chemists can verify the exact location of the six deuterium atoms.
Crystallography: While Acamprosate Calcium has been studied using X-ray crystallography to determine its solid-state structure, this technique is not typically used for routine analysis of isotopic placement. nih.gov
The combination of these analytical techniques ensures the chemical and isotopic purity of this compound, validating its use as a reliable tool in pharmaceutical research.
Advanced Analytical Methodologies Utilizing Acamprosate D6 Calcium
Role of Acamprosate-d6 Calcium as an Internal Standard in Quantitative Analysis
In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and quality control samples. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis. Deuterated internal standards, such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis. texilajournal.comscispace.com This is because they share very similar physicochemical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. scispace.comresearchgate.net By co-eluting with the analyte, this compound can effectively compensate for variations in sample extraction, injection volume, and matrix effects, thereby significantly improving the precision and accuracy of the quantification. lcms.cz
Mass Spectrometry (MS)-Based Quantification Techniques
Mass spectrometry has become the cornerstone of bioanalytical methods due to its high sensitivity, selectivity, and specificity. When coupled with chromatographic separation techniques, it provides a powerful tool for the quantification of drugs and their metabolites in complex biological fluids.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of acamprosate (B196724) in biological samples. sbmu.ac.irnih.govnih.gov The use of this compound as an internal standard in these methods is crucial for ensuring the reliability of the results. In a typical LC-MS/MS workflow, the sample is first subjected to a separation process using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The eluent is then introduced into the mass spectrometer, where the analyte and the internal standard are ionized and fragmented. Specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM) transitions, are monitored for both acamprosate and this compound to ensure specificity and sensitivity.
While specific MRM transitions for this compound are not widely published, a representative LC-MS/MS method for acamprosate in human plasma monitored the transition of m/z 180.1 → 80.0 for acamprosate. researchgate.net For Acamprosate-d6, the precursor ion would be expected at m/z 186.1, with a corresponding shift in the product ion. The selection of appropriate MRM transitions is a critical step in method development to ensure the absence of interferences.
Table 1: Representative LC-MS/MS Method Parameters for Acamprosate Analysis
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid, ammonium (B1175870) acetate) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transition (Acamprosate) | m/z 180.1 → 80.0 |
| Internal Standard | This compound (hypothetical transition: m/z 186.1 → product ion) |
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass spectrometry, offers significant advantages for trace analysis due to its high mass accuracy and resolution. This allows for the differentiation of the analyte from interfering substances with very similar nominal masses, thereby enhancing selectivity. In the context of acamprosate analysis, HRMS can be particularly useful for detecting and quantifying low levels of the drug in complex matrices. The use of this compound as an internal standard in HRMS methods would provide a precise reference for mass accuracy and quantification, which is critical for trace-level detection. mdpi.com
Method Development and Validation Parameters for Deuterated Internal Standards
The development and validation of a bioanalytical method using a deuterated internal standard like this compound must adhere to stringent regulatory guidelines. Key validation parameters include selectivity, specificity, linearity, accuracy, precision, and stability.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity refers to the ability of the method to measure unequivocally the analyte in the presence of components that are expected to be present, such as metabolites, impurities, or other medications.
When using a deuterated internal standard, a primary consideration for selectivity is the potential for crosstalk between the analyte and the internal standard. This can occur if the isotopic purity of the internal standard is not sufficiently high or if there is in-source fragmentation of the analyte that produces an ion with the same mass-to-charge ratio as the internal standard. Therefore, it is crucial to use a highly pure deuterated standard and to carefully select MRM transitions that are unique to both the analyte and the internal standard. researchgate.net
Another important aspect is the potential for isotopic exchange, where a deuterium (B1214612) atom on the internal standard is replaced by a hydrogen atom from the surrounding environment. The stability of the deuterium label on this compound should be evaluated under the conditions of sample storage and preparation to ensure that such exchange does not occur.
Table 2: Representative Validation Parameters for Acamprosate LC-MS/MS Assays
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Acamprosate Assay |
| Linearity (r²) | ≥ 0.99 | 0.995 ijacskros.com |
| Intra-day Precision (%RSD) | ≤ 15% | 0.42% ijacskros.com |
| Inter-day Precision (%RSD) | ≤ 15% | 0.59% ijacskros.com |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 98.17% - 101.77% ijacskros.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 µg/mL (in tablets) ijacskros.com |
Linearity and Calibration Range Assessment
The linearity of an analytical method refers to its capability to produce test results that are directly proportional to the concentration of the analyte within a specified range. In the analysis of Acamprosate, various studies have established linear relationships over different concentration ranges, demonstrating the method's suitability for quantitative analysis.
A conductometric method for estimating Acamprosate Calcium showed a linear response in the concentration range of 50 to 250 µg/mL, with a correlation coefficient (r²) of 0.9999. japsonline.com Another study, employing a UV spectrophotometric method, established a Beer-Lambert's range of 10-50 μg/mL with a correlation coefficient of 0.999. sphinxsai.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) methods have also demonstrated excellent linearity. One RP-HPLC method was found to be linear in the concentration range of 50 to 200 µg/mL. sbmu.ac.ir A separate stability-indicating RP-HPLC method exhibited linearity in the range of 84-504 μg/mL. researchgate.net Furthermore, another HPLC assay method showed that the detector response was linear over a concentration range from 33 µg/mL to 528 µg/mL, with a regression equation of y=1581x+11367 and a correlation coefficient of 0.9999. ijacskros.com A liquid chromatographic method for the simultaneous estimation of Acamprosate Calcium and Baclofen established a linearity range of 2-64 µg/mL for Acamprosate Calcium. researchgate.net
In bioanalytical applications, a liquid chromatography-mass spectrometry (LC-MS) method for Acamprosate in human plasma was linear over a calibration curve range of 10.01 ng/mL to 709.36 ng/mL. sdiarticle4.com
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Conductometric | 50 - 250 µg/mL | 0.9999 | japsonline.com |
| UV Spectrophotometric | 10 - 50 µg/mL | 0.999 | sphinxsai.comresearchgate.net |
| RP-HPLC | 50 - 200 µg/mL | Not Specified | sbmu.ac.ir |
| RP-HPLC | 84 - 504 µg/mL | Not Specified | researchgate.net |
| HPLC | 33 - 528 µg/mL | 0.9999 | ijacskros.com |
| LC | 2 - 64 µg/mL | Not Specified | researchgate.net |
| LC-MS | 10.01 - 709.36 ng/mL | Not Specified | sdiarticle4.com |
Accuracy and Precision Determinations
Accuracy, in the context of analytical science, denotes the closeness of a measured value to a standard or known value, while precision represents the closeness of repeated measurements to each other.
The accuracy of methods for determining Acamprosate Calcium is often evaluated through recovery studies. A conductometric method demonstrated recovery in the range of 98%–105%. japsonline.com An RP-HPLC method found the percentage recovery to be between 99.36% and 100.60%. sbmu.ac.ir Another study reported mean recovery in the range of 98.71% to 99.24%. researchgate.netresearchgate.net An HPLC assay method determined accuracy at three different concentration levels (20.0%, 100.0%, and 160.0%), with mean recoveries between 98.17% and 101.77%. ijacskros.com For the combined analysis of Acamprosate calcium and baclofen, the recoveries for Acamprosate calcium were found to be in the range of 98.90 - 100.13 %. researchgate.net
Precision is assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the relative standard deviation (%RSD). For a developed UV spectrophotometric method, the %RSD values for both intra-day and inter-day precision were less than 2%. sphinxsai.com A stability-indicating RP-HPLC method reported an intra-day precision with an RSD of 0.59% and an inter-day precision with an RSD of 1.58%. researchgate.net Similarly, another HPLC method found the RSD of intra-day and inter-day precision to be 0.42% and 0.59%, respectively. ijacskros.com In a bioanalytical LC-MS method, the intraday RSD was less than 5% and the inter-day RSD was less than 9%. sdiarticle4.com
| Parameter | Analytical Method | Finding | Reference |
|---|---|---|---|
| Accuracy (% Recovery) | Conductometric | 98% - 105% | japsonline.com |
| RP-HPLC | 99.36% - 100.60% | sbmu.ac.ir | |
| RP-HPLC | 98.71% - 99.24% | researchgate.netresearchgate.net | |
| HPLC | 98.17% - 101.77% | ijacskros.com | |
| LC | 98.90% - 100.13% | researchgate.net | |
| Precision (%RSD) | UV Spectrophotometric | Intra-day & Inter-day < 2% | sphinxsai.com |
| RP-HPLC | Intra-day: 0.59%, Inter-day: 1.58% | researchgate.net | |
| HPLC | Intra-day: 0.42%, Inter-day: 0.59% | ijacskros.com | |
| LC-MS | Intra-day < 5%, Inter-day < 9% | sdiarticle4.com |
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For Acamprosate Calcium, these limits have been established for various analytical techniques. A conductometric method determined the LOD and LOQ to be 6.05 µg/ml and 18.34 µg/ml, respectively. japsonline.com An RP-HPLC method reported significantly lower limits, with an LOD of 0.012 μg/mL and an LOQ of 0.042 μg/mL, which were determined using signal-to-noise ratios of 3:1 and 10:1. sbmu.ac.ir A validated UV spectrophotometric method found the LOD and LOQ to be 0.3626 μg/ml and 1.0989 μg/ml. sphinxsai.comresearchgate.net Another HPLC method established an LOD of 0.33 μg/mL and an LOQ of 1.0 μg/mL. ijacskros.com
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| Conductometric | 6.05 µg/mL | 18.34 µg/mL | japsonline.com |
| RP-HPLC | 0.012 µg/mL | 0.042 µg/mL | sbmu.ac.ir |
| UV Spectrophotometric | 0.3626 µg/mL | 1.0989 µg/mL | sphinxsai.comresearchgate.net |
| HPLC | 0.33 µg/mL | 1.0 µg/mL | ijacskros.com |
Recovery and Matrix Effects in Complex Biological Matrices
When analyzing samples from complex biological matrices, such as plasma or urine, it is crucial to evaluate the extraction recovery and matrix effects. Extraction recovery assesses the efficiency of the sample preparation process in extracting the analyte from the matrix. Matrix effects refer to the alteration of ionization efficiency by co-eluting substances from the matrix, which can lead to ion suppression or enhancement in mass spectrometry-based methods. eijppr.com
In a bioanalytical LC-MS method for Acamprosate Calcium in human plasma, the recovery was evaluated at three different quality control levels (low, medium, and high). The recovery was found to be 77.69%, 82.89%, and 79.11% for the low, medium, and high concentrations, respectively. sdiarticle4.com The same study reported that the matrix effect for Acamprosate Calcium was below 12%. sdiarticle4.com Another study mentions that a protein precipitation extraction method was developed to quantify Acamprosate in human plasma, which can help in mitigating matrix effects. sdiarticle4.com
| Parameter | Matrix | Finding | Reference |
|---|---|---|---|
| Recovery | Human Plasma | 77.69% (Low Quality Control) | sdiarticle4.com |
| 82.89% (Medium Quality Control) | sdiarticle4.com | ||
| 79.11% (High Quality Control) | sdiarticle4.com | ||
| Matrix Effect | < 12% | sdiarticle4.com |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Acamprosate Calcium in both bulk drug and pharmaceutical dosage forms. sbmu.ac.irresearchgate.netijacskros.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode.
Several studies have detailed specific isocratic RP-HPLC methods. One method utilized a Phenomenex® C18 column (250 mm × 4.6 mm, 5μm) with a mobile phase consisting of 100% triethylammonium (B8662869) phosphate (B84403) buffer (pH 4.0). The flow rate was 1 mL/min with UV detection at 210 nm. sbmu.ac.ir Another method employed an Inertsil ODS 3V column (250 x 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 7.0) and methanol (B129727) (95:05 v/v) at a flow rate of 1 mL/min and UV detection at 205 nm, resulting in an elution time of 3.327 minutes for Acamprosate Calcium. researchgate.net
A different HPLC method used an ACE phenyl column with a mobile phase of methanol and phosphate buffer (pH 7.0) in a 10:90 (v/v) ratio. The flow rate was 0.8 mL/min, and detection was performed at 210 nm, with a retention time of 4.685 minutes. ijacskros.com Yet another RP-HPLC method was developed using a mobile phase of 0.2M Ammonium acetate (B1210297) and Acetonitrile (40:60 v/v) at a flow rate of 0.5 ml/min, with detection at 220 nm, yielding a retention time of 4.187 min. semanticscholar.org These methods highlight the adaptability of HPLC for the rapid, sensitive, and accurate determination of Acamprosate Calcium.
Capillary Zone Electrophoresis (CZE) for Related Compounds
Capillary Zone Electrophoresis (CZE), also known as free solution capillary electrophoresis, is a powerful separation technique that has been applied to the analysis of Acamprosate and its related compounds or impurities. sbmu.ac.irnih.gov CZE separates ions based on their electrophoretic mobility, which is influenced by the molecule's charge, size, and the viscosity of the solvent. nih.gov
This technique is particularly useful for impurity profiling. Studies have reported the use of CZE for the determination of homotaurine, which is both a precursor in the synthesis of Acamprosate and a potential degradation product. ijacskros.comsbmu.ac.ir CZE has also been employed to determine inorganic impurities such as bromide, chloride, and sulfate (B86663) in Acamprosate Calcium. sbmu.ac.ir The high efficiency and unique selectivity of CZE make it a valuable alternative and complementary technique to HPLC for ensuring the purity and quality of Acamprosate Calcium. sbmu.ac.ir
Spectroscopic Characterization in Analytical Chemistry
The precise characterization and quantification of isotopically labeled compounds such as this compound are fundamental in analytical chemistry. Spectroscopic methods provide the necessary tools for elucidating the molecular structure, confirming isotopic labeling, assessing purity, and developing quantitative assays. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectrophotometry are central to this analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework, allowing for the confirmation of the compound's identity and the specific location of isotopic labels.
In the case of this compound, the deuterium atoms replace the protons on the acetyl groups. This substitution has a distinct and predictable effect on the ¹H NMR spectrum. While the spectrum of non-deuterated Acamprosate Calcium shows a characteristic singlet for the acetyl protons, this signal is absent in the spectrum of this compound. The rest of the proton signals, corresponding to the propane (B168953) backbone, remain. For instance, ¹H NMR data for Acamprosate Calcium in D₂O typically shows signals for the methylene (B1212753) groups of the propane chain. sbmu.ac.ir The absence of the acetyl proton signal in the this compound spectrum serves as a direct confirmation of successful deuteration at the intended position.
¹³C NMR spectroscopy is also crucial for structural confirmation. The carbon atoms attached to deuterium exhibit a different resonance and coupling pattern compared to those bonded to protons. This allows for the verification of the isotopic labeling site from the perspective of the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum for the non-deuterated analogue provide a reference for assigning the signals in the deuterated compound. sbmu.ac.ir
Beyond structural confirmation, NMR is a powerful tool for assessing the purity of this compound. Quantitative NMR (qNMR) can be employed to determine the absolute purity of the sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. Furthermore, the high resolution of NMR allows for the detection and identification of potential impurities, including residual non-deuterated Acamprosate Calcium or other synthesis-related byproducts.
Table 1: Representative NMR Chemical Shifts for the Acamprosate Moiety Data inferred from studies on non-deuterated Acamprosate Calcium in D₂O. sbmu.ac.ir
| Nucleus | Chemical Shift (δ) ppm | Assignment | Note for this compound |
|---|---|---|---|
| ¹H | ~3.15 (t) | -CH₂-SO₃⁻ | Expected to be present |
| ¹H | ~2.80 (t) | -NH-CH₂- | Expected to be present |
| ¹H | ~1.80 (m) | -NH-CH₂-CH₂- | Expected to be present |
| ¹H | ~1.86 (s) | -CO-CH₃ | Expected to be absent due to deuteration |
| ¹³C | ~174.1 | C=O | Expected to be present |
| ¹³C | ~48.4 | -CH₂-SO₃⁻ | Expected to be present |
| ¹³C | ~38.0 | -NH-CH₂- | Expected to be present |
| ¹³C | ~23.9 | -NH-CH₂-CH₂- | Expected to be present |
| ¹³C | ~21.8 | -CO-CH₃ | Signal will be altered (e.g., triplet splitting, lower intensity) due to C-D coupling |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay Development
Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust, simple, and cost-effective technique widely used for the quantitative analysis of compounds in various matrices. While Acamprosate itself does not possess a strong chromophore that absorbs in the higher UV or visible range, it exhibits absorbance in the lower UV region, which is sufficient for developing quantitative assays. japsonline.com The isotopic substitution in this compound does not alter the electronic structure of the molecule's chromophore (the amide group); therefore, its UV-Vis spectral properties are expected to be identical to those of its non-deuterated counterpart.
Assay development for Acamprosate Calcium using UV-Vis spectrophotometry has been successfully demonstrated in multiple studies. ajprd.comsphinxsai.comiajps.com These methods can be directly applied to this compound. The typical procedure involves dissolving the compound in a suitable solvent, such as phosphate buffer or dilute acid, and measuring the absorbance at the wavelength of maximum absorption (λmax). sphinxsai.comiajps.com Research indicates that the λmax for Acamprosate Calcium is typically observed around 205-210 nm. sphinxsai.comiajps.com
A key aspect of assay development is validation according to International Conference on Harmonisation (ICH) guidelines. This includes establishing linearity, which demonstrates a direct proportionality between absorbance and concentration over a specific range. For Acamprosate Calcium, linearity has been established in various concentration ranges, such as 10-50 µg/mL and 25-200 µg/mL, with high correlation coefficients (r² ≈ 0.999), indicating excellent linearity. sphinxsai.comiajps.comresearchgate.net The development of a calibration curve using standards of known concentration allows for the accurate determination of the concentration of this compound in unknown samples. The method's sensitivity is characterized by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which have been reported at sub-µg/mL levels. ajprd.comsphinxsai.com
Table 2: Summary of UV-Vis Spectrophotometric Methods for Acamprosate Assay Data from studies on non-deuterated Acamprosate Calcium, applicable to this compound.
| Parameter | Finding 1 | Finding 2 | Finding 3 |
|---|---|---|---|
| Solvent/Medium | Phosphate Buffer (pH 6.8) | Water | 0.1N HCl |
| λmax (nm) | 205 nm sphinxsai.com | 210 nm iajps.com | 210 nm iajps.com |
| Linearity Range (µg/mL) | 10 - 50 sphinxsai.comresearchgate.net | 25 - 200 iajps.com | 0.4 - 1.4 ajprd.com |
| Correlation Coefficient (r²) | 0.999 sphinxsai.comresearchgate.net | 0.998 iajps.com | 0.999 ajprd.com |
| LOD (µg/mL) | 0.3626 sphinxsai.com | 10.26 iajps.com | 0.0139 ajprd.com |
| LOQ (µg/mL) | 1.0989 sphinxsai.com | 31.09 iajps.com | 0.0426 ajprd.com |
Mechanistic Research on Acamprosate Studied with Deuterated Analogue in Preclinical Models
Neurotransmitter System Modulation Studies in Animal Models
Research in animal models indicates that acamprosate (B196724) helps restore the neurochemical balance between excitatory and inhibitory neurotransmission. nih.govtaylorandfrancis.comdovepress.com Chronic alcohol use leads to an upregulation of excitatory systems and downregulation of inhibitory systems, resulting in a state of neuronal hyperexcitability during withdrawal. nih.gov Acamprosate appears to counteract this by targeting specific receptors within the glutamate (B1630785) and GABA systems. nih.govnih.gov
Acamprosate's most documented effects are on the glutamatergic system, which becomes hyperactive during alcohol withdrawal. nih.govresearcher.life The compound is thought to dampen this hyperglutamatergic state, thereby reducing withdrawal symptoms. nih.govnih.gov
Preclinical evidence suggests that acamprosate modulates NMDA receptors in a complex manner, rather than acting as a simple antagonist. nih.gov It has been described as a "partial co-agonist" at the NMDA receptor. nih.gov Studies using brain membranes from rats have shown that acamprosate has a very low affinity for the dizocilpine (>1 mM) and spermidine (600 μM) binding sites on the NMDA receptor, indicating an allosteric interaction rather than direct competition. nih.gov
Electrophysiological studies on brain slices from the rat nucleus accumbens (NAcc) found that a 300 μM concentration of acamprosate significantly enhanced NMDA receptor-mediated excitatory postsynaptic potentials and currents (NMDA-EPSP/Cs). nih.gov In contrast, it had no significant effect on the non-NMDA receptor components. nih.gov Furthermore, in primary neocortical cultures from fetal rats, acamprosate was shown to be neuroprotective against glutamate-induced excitotoxicity, an effect that was enhanced following chronic ethanol (B145695) exposure. uky.edu It significantly inhibited the enhanced calcium entry into neurons that occurs during withdrawal. uky.edu
| Preclinical Model | Methodology | Key Finding | Concentration/Dose | Reference |
|---|---|---|---|---|
| Rat Brain Membranes | Receptor Binding Assay | Very low affinity for dizocilpine and spermidine sites on NMDA receptor. | >1 mM (dizocilpine), 600 μM (spermidine) | nih.gov |
| Rat Nucleus Accumbens Slices | Voltage- and Current-Clamp Intracellular Recording | Significantly increased NMDA receptor-mediated EPSP/Cs. | 300 μM | nih.gov |
| Fetal Rat Neocortical Cultures | Calcium-45 Uptake Assay | Inhibited glutamate-induced calcium entry, especially after chronic ethanol exposure. | Not Specified | uky.edu |
Research suggests that some of acamprosate's effects may be mediated through antagonism of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govoup.com The actions of acamprosate on alcohol intoxication and withdrawal symptoms were found to be absent in mGluR5 knock-out mice, demonstrating that this receptor is necessary for these particular effects. nih.gov
The behavioral effects of acamprosate in animal models often parallel those of known mGluR5 antagonists like 2-methyl-6-(phenylethynyl)pyridine (MPEP). nih.gov For instance, studies in C57BL/6J mice using a "drinking-in-the-dark" procedure showed that acamprosate dose-dependently decreased ethanol consumption. illinois.edu A dose of 300 mg/kg reduced intake by approximately 20% without affecting the consumption of water or a sucrose solution, suggesting a specific effect on alcohol reward rather than general thirst or appetite. illinois.edu This effect is hypothesized to be mediated, at least in part, via mGluR5 blockade. illinois.edu
| Preclinical Model | Methodology | Key Finding | Concentration/Dose | Reference |
|---|---|---|---|---|
| mGluR5 Knock-out Mice | Behavioral Assay (Alcohol Withdrawal and Intoxication) | Acamprosate did not attenuate alcohol intoxication or withdrawal, indicating mGluR5 is essential for these actions. | Not Specified | nih.gov |
| C57BL/6J Mice | Behavioral Assay (Drinking-in-the-Dark) | Dose-dependently decreased 20% ethanol drinking. | 300 mg/kg (reduced intake by ~20%) | illinois.edu |
While initially thought to be a direct GABA mimetic due to its structural similarity to the neurotransmitter, subsequent research in non-human organisms has indicated that acamprosate's influence on the GABA system is more nuanced and likely indirect. nih.govnih.gov
Electrophysiological studies have largely failed to show a direct agonistic effect of acamprosate at GABAA receptors. nih.govnih.gov In vitro experiments using rat nucleus accumbens slices found that acamprosate (at 300 μM) did not alter monosynaptic GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs). nih.gov Similar findings of no direct effect were reported in studies on rat cortical neurons and recombinant human GABAA receptors. nih.gov
| Preclinical Model | Methodology | Key Finding | Concentration/Dose | Reference |
|---|---|---|---|---|
| Rat Nucleus Accumbens Slices | Electrophysiology (Voltage-Clamp) | No change in monosynaptic GABAA-IPSCs. | 300 μM | nih.gov |
| Rat Cortical Neurons | Electrophysiology | No direct effect on GABAA-mediated currents. | Up to 1 mM | nih.gov |
| Recombinant Human GABAA Receptors | In Vitro Receptor Assay | No direct effect observed. | Up to 100 μM | nih.gov |
More compelling evidence exists for acamprosate's interaction with the GABAB receptor system, specifically as an inhibitor of presynaptic GABAB autoreceptors. nih.govnih.gov These autoreceptors normally function to inhibit further GABA release from the presynaptic terminal. By blocking them, acamprosate could potentially increase the concentration of GABA in the synaptic cleft.
A key study utilized a paired-pulse paradigm in rat nucleus accumbens slices. nih.gov This technique can reveal effects on presynaptic receptors. Acamprosate was found to significantly decrease paired-pulse inhibition (PPI) of GABAA-IPSCs at short intervals. nih.gov This effect was similar to that produced by CGP 34358, a known GABAB receptor blocker. nih.gov This finding supports the hypothesis that acamprosate may enhance GABAergic transmission by inhibiting presynaptic GABAB receptors, thus disinhibiting GABA release. nih.gov
| Preclinical Model | Methodology | Key Finding | Reference |
|---|---|---|---|
| Rat Nucleus Accumbens Slices | Electrophysiology (Paired-Pulse Paradigm) | Significantly decreased paired-pulse inhibition of GABAA-IPSCs, similar to a GABAB receptor blocker. | nih.gov |
Gamma-Aminobutyric Acid (GABA) System Interactions in Non-Human Organisms
Ion Channel Regulation and Neuronal Excitability in Preclinical Systems
Acamprosate's therapeutic effects are believed to be linked to its ability to restore the balance between neuronal excitation and inhibition, which is disrupted by chronic alcohol consumption. During alcohol withdrawal, the central nervous system often enters a state of hyperexcitability, primarily driven by dysregulation of the glutamate system. nih.govdusunenadamdergisi.org Preclinical research suggests acamprosate helps to normalize this state. nih.gov
Chronic exposure to ethanol leads to an up-regulation of NMDA receptors, which, upon withdrawal, can result in excessive activation and a subsequent damaging influx of calcium (Ca2+) ions, contributing to neurotoxicity. nih.gov Preclinical studies in neocortical cultures of fetal rat brain have shown that acamprosate can mitigate this phenomenon. In cultures previously exposed to ethanol, which enhances glutamate-induced neurotoxicity and calcium entry, acamprosate was found to reduce both of these effects in a concentration-dependent manner. uky.edu Specifically, acamprosate has been shown to reduce Ca2+ related neurotoxicity that is observed during ethanol withdrawal. dusunenadamdergisi.org
However, the precise mechanism of this modulation is complex. In control neuronal cultures (not previously exposed to ethanol), acamprosate inhibited glutamate-induced calcium entry but did not significantly affect the resulting neurotoxicity. uky.edu This suggests that its neuroprotective effects are most prominent in the pathological state of ethanol withdrawal. uky.edu Interestingly, one study using patch-clamp electrophysiology in rat brain slices did not observe an effect of acamprosate on calcium flux, indicating that the modulatory effects may be context-dependent or not detectable in all experimental preparations. nih.gov
Voltage-gated calcium channels (VGCCs) are crucial for regulating a wide array of neuronal functions, including neurotransmitter release, gene expression, and membrane excitability. nih.govwikipedia.org Chronic alcohol exposure can lead to an increase in the density of these channels. nih.gov Acamprosate's mechanism may involve counteracting this adaptation.
Influence on Neurological and Behavioral Phenotypes in Animal Models (Research Tool Focus)
Acamprosate-d6 Calcium is used as a research tool in animal models to explore the neurological and behavioral consequences of chronic alcohol exposure and the potential for therapeutic intervention. These studies focus on its ability to reverse alcohol-induced deficits and promote neural health.
Chronic intermittent ethanol (CIE) exposure in mice has been shown to impair cognitive flexibility, a key executive function dependent on the medial prefrontal cortex (mPFC). nih.govresearchgate.net This is often assessed using tasks like the attentional set-shifting task. nih.govh1.co
Table 1: Effect of Acamprosate and Calcium on Cognitive Deficits in Alcohol-Exposed Mice
| Model | Behavioral Task | Observed Deficit | Effect of Acamprosate | Effect of Calcium Chloride (CaCl2) | Effect of Sodium N-acetylhomotaurinate | Reference |
|---|---|---|---|---|---|---|
| Chronic Intermittent Ethanol (CIE) Exposure | Attentional Set-Shifting | Impaired cognitive flexibility, increased perseveration | Improved performance, reduced perseveration | Ameliorated cognitive deficits | Did not reverse deficits | nih.govresearchgate.net |
A significant body of preclinical work highlights the neuroprotective properties of acamprosate. nih.govnih.gov The hyperexcitability and glutamate-induced toxicity that occur during alcohol withdrawal can lead to neuronal damage and cell death. dusunenadamdergisi.orgnih.gov Acamprosate appears to offer protection against these effects.
Research has shown that acamprosate inhibits the neurotoxicity associated with ethanol withdrawal in organotypic hippocampal cultures. nih.govuky.edu It protects against neuronal damage by modulating NMDA receptor overactivation and the subsequent excessive calcium influx. dusunenadamdergisi.orgnih.gov In neocortical cultures, acamprosate's protective effects against glutamate-induced excitotoxicity were specifically observed in the context of ethanol withdrawal, underscoring its relevance to the alcohol-dependent state. uky.eduresearchgate.net These findings support the view that acamprosate helps to normalize neural activity and protect the brain from the damaging effects of withdrawal. nih.govnih.gov
Hypothesis of Calcium as the Active Moiety in Preclinical Effects
A compelling hypothesis emerging from preclinical research is that the calcium ion itself is the primary active component of the acamprosate molecule (calcium-bis N-acetylhomotaurinate). nih.govnih.gov This challenges the long-held view that the N-acetylhomotaurinate portion is solely responsible for the drug's effects.
This hypothesis is supported by a series of studies across different animal models of alcohol addiction:
Reduced Alcohol Drinking: In alcohol-preferring rats, calcium salts were found to produce acamprosate-like effects, reducing operant responding for ethanol. nih.gov
Reinstatement of Alcohol-Seeking: In a cue-induced reinstatement paradigm, which models relapse, the calcium salt of N-acetylhomotaurinate (acamprosate) effectively abolished the reinstatement response. In contrast, an equimolar concentration of the sodium salt of N-acetylhomotaurinate had no effect. nih.govnih.gov
Cognitive Restoration: As detailed in section 4.3.1, the cognitive deficits induced by chronic alcohol exposure were reversed by both acamprosate and calcium chloride (CaCl2). The sodium salt version of N-acetylhomotaurinate failed to produce the same benefit. researchgate.netnih.gov
These convergent findings from multiple laboratories and behavioral models strongly suggest that N-acetylhomotaurinate may be a biologically inactive carrier molecule, and that the therapeutic effects observed in these preclinical settings can be attributed to the calcium moiety. nih.govnih.gov This has led to the proposal that acamprosate may function as a form of calcium therapy. nih.gov
Comparative Studies with Calcium Salts in Animal Models
Preclinical studies have systematically compared the effects of acamprosate (calcium N-acetylhomotaurinate) with other salts, such as the sodium salt of N-acetylhomotaurinate and simple calcium salts like calcium chloride, in various animal models of alcohol-related behaviors. The primary goal of this research is to determine whether the therapeutic effects are attributable to the N-acetylhomotaurinate anion, the calcium cation, or a combination of both.
One line of research focused on several animal models of alcohol relapse, including operant responding for ethanol, cue-induced reinstatement of alcohol-seeking, and the alcohol deprivation effect. In these models, the sodium salt of N-acetylhomotaurinate was found to be ineffective. nih.govresearchgate.net In stark contrast, simple calcium salts were shown to produce effects similar to those of acamprosate, suggesting that calcium is the active moiety of the compound. nih.govresearchgate.net
Another series of studies investigated the impact of these compounds on alcohol-induced cognitive deficits in mice. Animals exposed to chronic intermittent ethanol showed impairments in cognitive tasks such as attentional set-shifting and novel object recognition. nih.govnih.gov Treatment with either acamprosate or calcium chloride was found to ameliorate these cognitive deficits to a comparable degree. nih.govnih.gov Conversely, the sodium salt of N-acetylhomotaurinate did not reverse the cognitive impairments. nih.govnih.gov
The following table summarizes the comparative findings from key preclinical studies:
| Animal Model | Compound Tested | Observed Effect | Conclusion on Active Moiety |
| Alcohol-Preferring Rats (Operant Responding) | Sodium N-acetylhomotaurinate | Ineffective in reducing ethanol response nih.govresearchgate.net | N-acetylhomotaurinate is inactive |
| Calcium Salts | Produced acamprosate-like effects nih.govresearchgate.net | Calcium appears to be the active component | |
| Cue-Induced Reinstatement (Rats) | Sodium N-acetylhomotaurinate | Ineffective in reducing alcohol-seeking nih.govresearchgate.net | N-acetylhomotaurinate is inactive |
| Calcium Salts | Produced acamprosate-like effects nih.govresearchgate.net | Calcium appears to be the active component | |
| Alcohol Deprivation Effect (Rats) | Sodium N-acetylhomotaurinate | Ineffective nih.govresearchgate.net | N-acetylhomotaurinate is inactive |
| Calcium Acamprosate | Blocked the alcohol deprivation effect researchgate.net | Consistent with calcium being active | |
| Calcium Chloride + Sodium N-acetylhomotaurinate | Blocked the alcohol deprivation effect researchgate.net | Effect attributed primarily to calcium | |
| Chronic Intermittent Ethanol (Mice) - Cognitive Deficits | Sodium N-acetylhomotaurinate | Did not reverse cognitive deficits nih.govnih.gov | N-acetylhomotaurinate is inactive |
| Calcium Acamprosate | Ameliorated cognitive deficits nih.govnih.gov | Consistent with calcium being active | |
| Calcium Chloride | Ameliorated cognitive deficits to a comparable extent as acamprosate nih.govnih.gov | Calcium appears to be the active component |
Further neurochemical studies in rats examined the effects on dopamine and taurine (B1682933) levels in the nucleus accumbens. These experiments revealed that while both calcium acamprosate and a combination of calcium chloride with sodium acamprosate could prevent the alcohol deprivation effect, calcium appeared to have the predominant effect on ethanol intake. researchgate.net
Implications for Mechanistic Interpretations
The consistent findings from comparative preclinical studies have profound implications for the mechanistic interpretation of acamprosate's action. The use of different salt forms of N-acetylhomotaurinate has functioned as a critical tool, much like an isotopic tracer, to isolate the pharmacologically active component of the drug.
This "calcium hypothesis" repositions the mechanism of acamprosate. It suggests that the drug's effects may stem from its influence on calcium homeostasis and calcium-dependent signaling pathways in the brain, which are known to be dysregulated by chronic alcohol exposure. For instance, some early electrophysiology studies that showed an increase in NMDA excitation following acamprosate treatment are now thought to have resulted from the calcium component rather than the acamprosate molecule itself. nih.gov
The research indicating that N-acetylhomotaurinate by itself is not an active psychotropic molecule in these models suggests that it may primarily serve as a carrier for the delivery of calcium. nih.govresearchgate.net The formulation of acamprosate as a calcium salt of a dimer of acetyl-homotaurine was initially intended to facilitate absorption. nih.gov However, this research implies its role may be more central to the drug's fundamental mechanism of action.
Pharmacokinetic and Metabolic Investigation Using Acamprosate D6 Calcium As a Tracer
Elucidation of Metabolic Pathways in Non-Human Biological Systems
A consistent finding across multiple preclinical studies is that acamprosate (B196724) is not subject to metabolism in animal models. Research indicates that the compound is not biotransformed and is excreted from the body in its original, unchanged form. This lack of metabolic degradation simplifies its pharmacokinetic profile, as the complexities of enzyme induction or inhibition and the formation of active or inactive metabolites are not factors in its disposition.
Absorption Research in Animal Models
Research in the rat jejunum has demonstrated that the intestinal absorption of acamprosate occurs through a dual mechanism. The primary pathway is passive diffusion, driven by the concentration gradient across the intestinal epithelium. nih.gov In addition to passive transport, a carrier-mediated system is also involved, though it plays a less predominant role. nih.gov This mediated transport is suggested to be shared with structurally similar compounds like taurine (B1682933). nih.gov
The carrier-mediated component of acamprosate absorption can be influenced by the presence of other endogenous compounds. Studies have shown that the transport of acamprosate can be inhibited by taurine and γ-aminobutyric acid (GABA). oup.com For instance, in rat jejunum, the presence of taurine was found to significantly decrease the influx of acamprosate, with maximum inhibition observed at a concentration of 20 mM. oup.com This suggests a competitive interaction for a shared intestinal carrier system. nih.gov
| Inhibitory Compound | Concentration | Effect on Acamprosate Transport | Reference |
|---|---|---|---|
| Taurine | 40 mM | Significant reduction | oup.com |
| GABA | 40 mM | Significant reduction | oup.com |
| Taurine | 20 mM | Maximum inhibition (32%) | oup.com |
| Proline | 40 mM | No significant effect at 10-3 M acamprosate | oup.com |
| Glycine | 40 mM | No significant effect at 10-3 M acamprosate | oup.com |
Excretion Pathways and Renal Clearance in Animal Models
The primary route of elimination for acamprosate in animal models is through renal excretion. Studies in rats have shown that a very high percentage of the administered dose is excreted unchanged in the urine. This indicates that the kidneys are highly efficient in clearing the compound from the bloodstream. Further investigations into the renal clearance mechanisms have revealed that it exceeds the glomerular filtration rate, suggesting the involvement of active tubular secretion. This active secretion process contributes to its efficient removal from the body. Histopathological studies in rats have also examined the effects of acamprosate on kidney tissue. turkjnephrol.org
Distribution Studies in Animal Tissues and Biofluid Analysis
Following absorption, acamprosate is distributed in the body. Biofluid analysis in animal models has focused on quantifying its levels in the blood. For instance, in mice, blood acamprosate levels have been measured to validate administration protocols in research studies. nih.gov Pharmacoproteomics approaches have been used to study the effects of acamprosate on protein expression in specific brain regions, such as the nucleus accumbens in mice, to understand its pharmacological mechanisms of action. nih.gov In vivo microdialysis studies in rats have also been employed to measure the levels of acamprosate and its neurochemical effects within the nucleus accumbens. researchgate.net Furthermore, animal studies have indicated that acamprosate can be secreted into the milk of lactating rats.
Theoretical Considerations of Deuterium Isotope Effects in Research Applications
Kinetic Isotope Effects (KIE) and their Influence on Reaction Rates
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. salamandra.net The magnitude of the KIE is most pronounced when the relative mass change is greatest, as is the case when replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H), which doubles the atomic mass. salamandra.net This mass difference leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it.
In the context of Acamprosate-d6 Calcium, the six deuterium atoms replace hydrogen atoms on the acetyl groups. If the cleavage of these C-H bonds is involved in a rate-determining step of a metabolic pathway, a primary KIE would be observed. This means that the metabolic transformation at this position would be slower for this compound compared to its non-deuterated counterpart.
The theoretical impact of this can be illustrated by considering the enzymatic reactions involved in drug metabolism. Many drugs are metabolized by cytochrome P450 (CYP) enzymes, and these reactions often involve the cleavage of C-H bonds. nih.gov If Acamprosate (B196724) were to be metabolized via oxidation at the acetyl groups, the deuteration in this compound would be expected to slow down this process. The magnitude of this effect can be quantified by the ratio of the rate constants (kH/kD), with values typically ranging from 2 to 8 for primary KIEs involving deuterium.
Table 1: Theoretical Influence of KIE on Reaction Rates
| Parameter | Non-Deuterated Acamprosate (C-H bond) | This compound (C-D bond) | Expected Outcome |
| Bond Dissociation Energy | Lower | Higher | Slower reaction rate for C-D bond cleavage |
| Zero-Point Energy | Higher | Lower | Greater activation energy required for C-D bond cleavage |
| Vibrational Frequency | Higher | Lower | Contributes to the difference in zero-point energy |
| Theoretical KIE (kH/kD) | 1 | >1 (typically 2-8 for primary KIE) | Indicates a slower metabolic pathway |
Deuterium Substitution Impact on Pharmacokinetic Profiles for Research Purposes
The deliberate substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug, which is a key area of investigation in pharmaceutical research. nih.gov These alterations are primarily a consequence of the KIE on metabolic pathways. For research purposes, this compound can be used to probe the metabolic fate of acamprosate and to investigate how modifications to its metabolic stability might influence its activity and disposition.
Furthermore, deuterium substitution can sometimes lead to "metabolic switching." nih.gov This occurs when the primary metabolic pathway is slowed by the KIE, causing the drug to be metabolized through alternative, previously minor, pathways. This can result in a different profile of metabolites, which may have their own pharmacological or toxicological properties. Studying the metabolite profile of this compound can help researchers to identify these alternative pathways and to understand the full metabolic landscape of the parent drug.
Table 2: Predicted Impact of Deuteration on Acamprosate Pharmacokinetics for Research
| Pharmacokinetic Parameter | Potential Change with Deuteration (this compound) | Research Implication |
| Metabolism Rate | Decreased | Elucidation of metabolic pathways and rate-limiting steps. |
| Half-life (t½) | Increased | Investigation of exposure-response relationships. |
| Area Under the Curve (AUC) | Increased | Understanding overall drug exposure and clearance mechanisms. |
| Metabolite Profile | Altered (Metabolic Switching) | Identification of secondary metabolic pathways and novel metabolites. |
| Bioavailability | Potentially Increased | Studying the impact of first-pass metabolism. |
Strategies for Mitigating or Harnessing Isotope Effects in Experimental Design
In experimental research, the deuterium isotope effect can be both a phenomenon to be studied and a factor that needs to be controlled. The choice of whether to mitigate or harness these effects depends on the specific goals of the study.
Mitigating Isotope Effects:
In certain applications, such as the use of this compound as an internal standard in quantitative bioanalysis, the presence of a significant isotope effect can be undesirable. scispace.com For instance, in liquid chromatography-mass spectrometry (LC-MS) assays, a difference in retention time between the deuterated standard and the non-deuterated analyte can lead to inaccuracies in quantification, especially if matrix effects vary across the elution profile. scispace.com
Strategies to mitigate these effects include:
Careful Selection of Deuteration Site: Placing the deuterium labels on positions that are not subject to metabolic cleavage can minimize the KIE.
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, and column chemistry can help to co-elute the deuterated and non-deuterated compounds, thereby minimizing differential matrix effects.
Use of Other Stable Isotopes: In some cases, substitution with ¹³C or ¹⁵N may be preferred as they generally produce smaller isotope effects compared to deuterium.
Harnessing Isotope Effects:
Conversely, the KIE can be a powerful tool in drug discovery and mechanistic studies. alfa-chemistry.com By strategically placing deuterium at metabolically labile positions, researchers can intentionally slow down metabolism to improve a drug's pharmacokinetic properties.
Strategies to harness these effects in experimental design include:
"Deuterium Switching": This involves creating a deuterated version of an existing drug to improve its metabolic stability and potentially enhance its therapeutic profile. salamandra.net Research with this compound could explore if this strategy would be viable for this compound.
Mechanistic Studies: The magnitude of the KIE can provide information about the transition state of a reaction. Comparing the reaction rates of Acamprosate and this compound in in vitro metabolic assays can help to elucidate the mechanism of its biotransformation.
Probing Drug-Target Interactions: While less common, secondary KIEs (where the deuterated bond is not broken) can sometimes provide insights into drug-receptor binding interactions.
Future Directions and Emerging Research Applications of Acamprosate D6 Calcium
Development of Novel Analytical Platforms
The primary application of Acamprosate-d6 Calcium is as an internal standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The future in this area lies in the development of increasingly sensitive and high-throughput analytical platforms that can quantify Acamprosate (B196724) in complex biological matrices with greater accuracy and speed.
The use of stable isotope-labeled compounds like this compound is fundamental to these advancements. symeres.com Because it shares near-identical chemical and physical properties with the non-labeled Acamprosate, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. lcms.cz This allows it to compensate for variations in sample preparation and matrix effects, which are significant challenges in bioanalysis. nih.govnih.gov
Future research will focus on:
Micro-sampling Techniques: Developing methods that require smaller sample volumes, which is crucial for studies involving pediatric patients or longitudinal tracking in animal models. The high sensitivity afforded by using this compound as an internal standard makes this feasible.
Dried Blood Spot (DBS) Analysis: Advancing DBS methods for Acamprosate quantification. These methods simplify sample collection, storage, and transport. The precision offered by a deuterated internal standard is key to validating these less-invasive techniques against traditional plasma analysis.
High-Resolution Mass Spectrometry (HRMS): Integrating this compound into HRMS-based platforms. HRMS offers enhanced specificity and the ability to conduct retrospective data analysis, potentially identifying metabolites or other compounds of interest without pre-defined screening. nih.gov
| Parameter | Description | Role of this compound |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Ensures the ratio of analyte to internal standard is consistent across the calibration range. researchgate.netnih.gov |
| Accuracy | The closeness of test results to the true value. | Corrects for systematic errors during sample processing and analysis. researchgate.net |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Minimizes variability introduced during extraction and injection. researchgate.net |
| Matrix Effect | The alteration of ionization efficiency by co-eluting substances from the biological matrix. | Co-eluting with the analyte, it experiences and corrects for the same ion suppression or enhancement. nih.govnih.gov |
Advanced Mechanistic Investigations in Complex Biological Systems
While the precise mechanism of action for Acamprosate is still under investigation, it is thought to modulate the balance between neuronal excitation and inhibition, primarily interacting with glutamate (B1630785) and GABA neurotransmitter systems. medchemexpress.comnih.gov this compound is a vital tool for facilitating advanced mechanistic studies by enabling the accurate measurement of the parent drug's concentration in pharmacokinetic/pharmacodynamic (PK/PD) models.
By providing reliable pharmacokinetic data, this compound allows researchers to:
Correlate Drug Exposure with Neurological Effects: Accurately determine the concentration of Acamprosate in plasma and central nervous system compartments and correlate these levels with observed effects on neurotransmitter activity and receptor binding. nih.gov
Investigate Drug-Drug Interactions: Stable isotope-labeled standards are crucial in studies examining how co-administered drugs affect the absorption, distribution, metabolism, and excretion (ADME) of Acamprosate. nih.govacs.orgnih.gov
Elucidate Metabolic Pathways: Although Acamprosate is not significantly metabolized, highly sensitive analytical methods using deuterated standards can help identify and quantify any minor metabolites, providing a more complete picture of the drug's disposition. nih.govacs.orgnih.gov
Research has explored the role of the calcium moiety itself in the drug's effects, with some preclinical studies suggesting it may be the primary active component. nih.govresearchgate.net Accurate quantification of Acamprosate, facilitated by its deuterated analogue, is essential to design and interpret studies that can differentiate the effects of the N-acetylhomotaurinate portion from the calcium counter-ion.
Exploration of New Research Paradigms Requiring Deuterated Analogues
The use of deuterated analogues like this compound is expanding into new research paradigms beyond their role as simple internal standards. The substitution of hydrogen with deuterium (B1214612) can subtly alter a molecule's metabolic profile, a phenomenon known as the "kinetic isotope effect." symeres.com
Emerging research applications include:
Metabolic Fate and Toxicology Studies: The use of stable isotopes helps in tracing the metabolic fate of drugs and understanding metabolism-mediated toxicities. acs.orgnih.gov By strategically placing deuterium atoms on a molecule, researchers can slow down metabolism at specific sites, which can help in identifying reactive metabolites. nih.gov
Improved Pharmacokinetic Profiles: In the broader field of drug discovery, deuteration is being used to create new chemical entities with improved pharmacokinetic properties. nih.gov Replacing hydrogen with deuterium at a site of metabolism can reduce the rate of metabolic clearance, potentially leading to a longer half-life and reduced dosing frequency. symeres.comnih.gov While Acamprosate is not extensively metabolized, this principle represents a major area of research for other compounds where deuterated versions are explored as therapeutic agents themselves. nih.gov
Quantitative Proteomics and Metabolomics: Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. symeres.commoravek.com While not a direct application of this compound, the techniques and instrumentation are similar. These approaches allow researchers to measure changes in protein and metabolite abundance in response to drug treatment, offering a systems-level view of a drug's mechanism of action and potential off-target effects. moravek.com
| Compound Name |
|---|
| This compound |
| Acamprosate |
| Acamprosate Calcium |
| N-acetylhomotaurinate |
| Glutamate |
| GABA (gamma-aminobutyric acid) |
Q & A
Q. What are the key considerations for synthesizing and validating Acamprosate-d6 Calcium in preclinical studies?
this compound, a deuterated isotopologue of Acamprosate Calcium, requires rigorous validation of isotopic purity and stability. Researchers should employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the incorporation of six deuterium atoms at specific positions (e.g., acetyl groups). Stability studies under varying pH and temperature conditions are critical to ensure structural integrity during storage and experimental use .
Q. How can researchers distinguish between this compound and its non-deuterated counterpart in pharmacokinetic studies?
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) is recommended. The mass shift caused by deuterium substitution (e.g., m/z differences in parent and fragment ions) allows precise differentiation. Method validation should include specificity, linearity, and recovery tests using spiked biological matrices (e.g., plasma, brain homogenates) .
Q. What analytical standards are commonly used for quantifying this compound in biological samples?
Q. How does this compound facilitate mechanistic studies on GABAA receptor modulation and glutamate homeostasis?
Deuterated analogs enable precise tracking of drug-target interactions via isotope tracing. For example, in electrophysiological assays, this compound’s binding kinetics to GABAA receptors can be compared with the non-deuterated form to assess isotopic effects on receptor affinity. Concurrently, glutamate microdialysis in rodent models paired with deuterium-labeled drug monitoring reveals regional pharmacokinetic-pharmacodynamic (PK-PD) relationships .
Q. What experimental designs address contradictory data on this compound’s efficacy in alcohol dependence models?
Contradictions often arise from variability in animal models (e.g., chronic intermittent ethanol vs. voluntary consumption paradigms). To resolve this, researchers should:
- Standardize dosing regimens (e.g., 100–300 mg/kg/day in rodent studies).
- Use crossover designs to control for inter-subject variability.
- Integrate behavioral outcomes (e.g., reduced ethanol preference) with neurochemical biomarkers (e.g., glutamate levels in the nucleus accumbens) .
Q. How can isotopic interference be minimized when using this compound in metabolomic studies?
Deuterium exchange with endogenous hydrogen during metabolism may skew results. Mitigation strategies include:
- Conducting control experiments with non-deuterated Acamprosate Calcium.
- Using ultra-high-performance LC (UHPLC) to separate isotopic peaks.
- Applying computational tools (e.g., XCMS Online) to filter out deuterium-related artifacts in untargeted metabolomics workflows .
Q. What are the best practices for sharing and validating this compound research data to ensure reproducibility?
- Deposit raw MS/NMR datasets in public repositories (e.g., MetaboLights, ChEMBL) with metadata on experimental conditions (e.g., ionization mode, collision energy).
- Provide detailed synthetic protocols (e.g., deuterium incorporation efficiency, purification steps) in supplementary materials.
- Collaborate with independent labs for cross-validation using blinded samples .
Methodological Guidance
- Synthesis Optimization : Use deuterated acetic anhydride (D6-acetic anhydride) for acetylation steps to achieve >98% isotopic enrichment .
- Data Analysis : For PK studies, apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, Cmax, and half-life .
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal to prevent environmental contamination (e.g., incineration for organic deuterated waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
